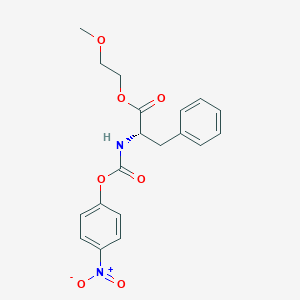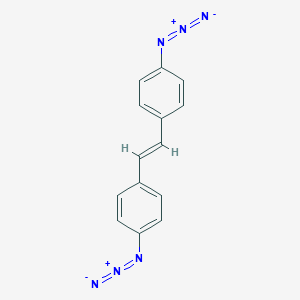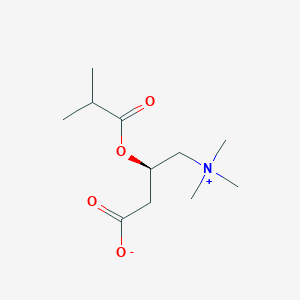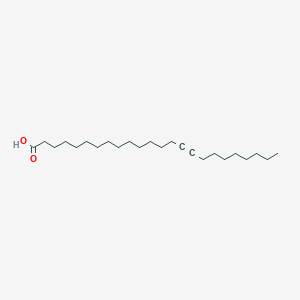
15-Tetracosynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-Tetracosynoic acid (24:1n-9) is a long-chain fatty acid that is found in various natural sources, including fish, plants, and animal tissues. It is a monounsaturated fatty acid that has been studied for its potential health benefits and its role in various biological processes.
Wirkmechanismus
The mechanism of action of 15-Tetracosynoic acid is not fully understood, but it is believed to involve various signaling pathways and molecular targets in the body. It has been shown to activate various enzymes and transcription factors that regulate gene expression and cellular metabolism. It has also been shown to modulate the activity of various receptors and ion channels in the body, which may contribute to its anti-inflammatory and anti-cancer properties.
Biochemische Und Physiologische Effekte
15-Tetracosynoic acid has various biochemical and physiological effects on the body. It has been shown to alter the composition and fluidity of cell membranes, which may affect cellular signaling and function. It has also been shown to increase the production of ATP, the primary energy source for cells. Additionally, 15-Tetracosynoic acid has been shown to modulate the activity of various enzymes and metabolic pathways, which may contribute to its health benefits.
Vorteile Und Einschränkungen Für Laborexperimente
15-Tetracosynoic acid has several advantages and limitations for lab experiments. One advantage is that it is readily available from natural sources and can be synthesized using various methods. It is also relatively stable and can be stored for long periods without degradation. However, one limitation is that it is a relatively complex molecule and may require specialized equipment and techniques for analysis. Additionally, its effects on biological systems may be influenced by various factors, including dose, duration, and route of administration.
Zukünftige Richtungen
There are several future directions for research on 15-Tetracosynoic acid. One direction is to further elucidate its mechanism of action and molecular targets in the body. Another direction is to investigate its potential therapeutic applications for various diseases, including cancer, diabetes, and inflammation. Additionally, future research could explore the effects of 15-Tetracosynoic acid on different cell types and biological systems, as well as its interactions with other molecules and compounds in the body.
Synthesemethoden
15-Tetracosynoic acid can be synthesized by various methods, including chemical synthesis, microbial synthesis, and enzymatic synthesis. The chemical synthesis method involves the use of various chemical reagents and catalysts to produce 15-Tetracosynoic acid. The microbial synthesis method involves the use of microorganisms such as bacteria and fungi to produce 15-Tetracosynoic acid. The enzymatic synthesis method involves the use of enzymes to catalyze the conversion of other fatty acids into 15-Tetracosynoic acid.
Wissenschaftliche Forschungsanwendungen
15-Tetracosynoic acid has been studied for its potential health benefits, including its anti-inflammatory, anti-cancer, and anti-diabetic properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. It has also been shown to improve insulin sensitivity and reduce the risk of developing type 2 diabetes. Additionally, 15-Tetracosynoic acid has been studied for its role in various biological processes, including membrane structure and function, energy metabolism, and gene expression.
Eigenschaften
CAS-Nummer |
132861-77-9 |
|---|---|
Produktname |
15-Tetracosynoic acid |
Molekularformel |
C24H44O2 |
Molekulargewicht |
364.6 g/mol |
IUPAC-Name |
tetracos-15-ynoic acid |
InChI |
InChI=1S/C24H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-8,11-23H2,1H3,(H,25,26) |
InChI-Schlüssel |
LNRGNZURHQASHX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC#CCCCCCCCCCCCCCC(=O)O |
Kanonische SMILES |
CCCCCCCCC#CCCCCCCCCCCCCCC(=O)O |
Andere CAS-Nummern |
132861-77-9 |
Synonyme |
15-tetracosynoic acid omega9-tetracosynoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



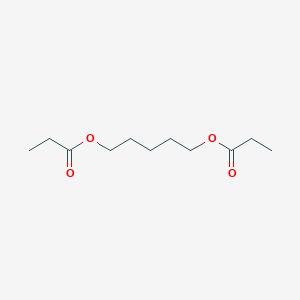
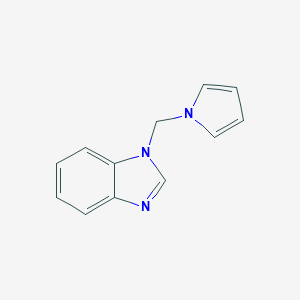
![(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one](/img/structure/B160753.png)
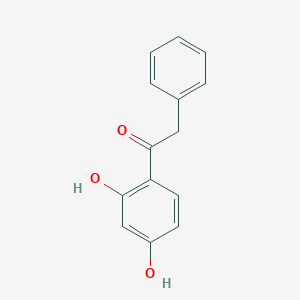
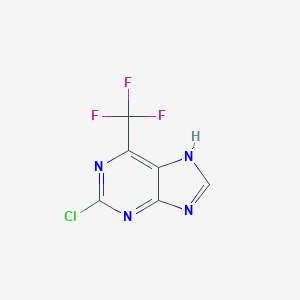
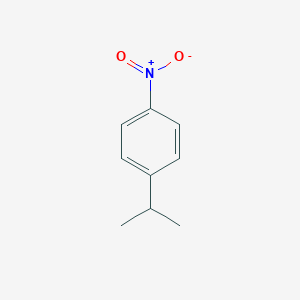
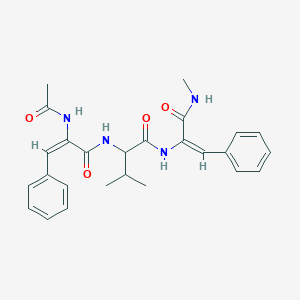
![Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-](/img/structure/B160764.png)
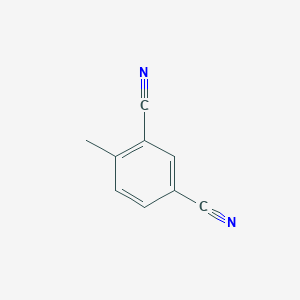
![Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate](/img/structure/B160769.png)
